1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
CAS No.: 626218-11-9
Cat. No.: VC21480370
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626218-11-9 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.4g/mol |
| IUPAC Name | 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3 |
| Standard InChI Key | NTSCNXBLLONPBI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 |
Introduction
Structural Characteristics
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one is characterized by a tetrahydroquinoline ring system formed through the fusion of a benzene ring and a piperidine ring via two carbon atoms. The molecule contains three principal components: a tetrahydroquinoline core, a furan-2-yl substituent at position 2, and a pyrrolidin-2-one group attached at position 4. Additionally, a methyl group is present at position 6 of the tetrahydroquinoline system.
The compound has the molecular formula C₁₈H₂₀N₂O₂ with a molecular weight of 296.4 g/mol. Its structure features two nitrogen atoms, one in the tetrahydroquinoline ring and another in the pyrrolidinone moiety, along with two oxygen atoms that are part of the furan ring and the carbonyl group of the pyrrolidinone .
Chemical Structure Identifiers
Table 1: Structural Identifiers of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
| Parameter | Value |
|---|---|
| CAS Number | 626218-11-9 |
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one |
| Standard InChIKey | NTSCNXBLLONPBI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 |
| PubChem Compound | 2947294 |
Synthesis Methods
The synthesis of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has been accomplished through a multi-component imino Diels-Alder cycloaddition reaction. This method involves the condensation of toluidine, N-vinylpyrrolidin-2-one, and furan-2-carbaldehyde in the presence of a Lewis acid catalyst .
The specific synthetic procedure involves the reaction of p-toluidine with furan-2-carbaldehyde to form an imine intermediate, which then undergoes a [4+2] cycloaddition with N-vinylpyrrolidin-2-one. This reaction is catalyzed by bismuth(III) chloride (BiCl₃) and proceeds at room temperature in acetonitrile solvent .
This one-pot synthesis provides several advantages, including efficiency, economy, and rapid formation of the desired product with well-defined stereochemistry. The reaction typically affords the target compound in high yield (approximately 85-90%) as an orange powder .
Physical and Chemical Properties
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one exists as an orange crystalline powder with a melting point range of 190-193°C . The compound demonstrates moderate solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate, but limited solubility in water.
Table 2: Physical Properties of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
| Property | Value |
|---|---|
| Physical Appearance | Orange powder |
| Melting Point | 190-193°C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
| Yield (from synthesis) | 85.0% |
Spectroscopic Data
The structural elucidation of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has been extensively performed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H-NMR spectrum (in CDCl₃) reveals characteristic signals that confirm the structure of the compound. The aromatic protons of the furan ring appear as distinct signals in the downfield region, while the methyl group at position 6 of the tetrahydroquinoline system gives a singlet at approximately 2.22 ppm .
Table 3: ¹H-NMR Spectral Data (CDCl₃) of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.40 | d | J = 4.0 Hz | Furan H-5 |
| 6.87 | d | J = 8.0 Hz | Tetrahydroquinoline aromatic H |
| 6.68 | s | - | Tetrahydroquinoline aromatic H |
| 6.53 | d | J = 8.0 Hz | Tetrahydroquinoline aromatic H |
| 6.36 | dd | J = 8.0, 4.0 Hz | Furan H-4 |
| 6.26 | d | J = 4.0 Hz | Furan H-3 |
| 5.68 | dd | J = 11.0, 4.0 Hz | Tetrahydroquinoline H-4 |
| 4.62 | dd | J = 11.0, 1.0 Hz | Tetrahydroquinoline H-2 |
| 4.00 | br.s | - | NH |
| 3.29-3.15 | m | - | Pyrrolidinone CH₂ |
| 2.60-2.45 | m | - | Pyrrolidinone CH₂ |
| 2.30-2.18 | m | - | Pyrrolidinone CH₂ |
| 2.22 | s | - | Tetrahydroquinoline 6-CH₃ |
| 2.07-1.99 | m | - | Pyrrolidinone CH₂ |
Mass Spectrometry
Mass spectrometric analysis provides additional confirmation of the compound's molecular structure. The electron impact (EI) mass spectrum shows a molecular ion peak [M+] at m/z 296.36, which corresponds to the calculated molecular weight of the compound .
Crystallographic Analysis
X-ray crystallographic studies have revealed important details about the three-dimensional structure of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one. The compound crystallizes in the monoclinic P2₁/n space group with specific unit cell parameters .
The crystallographic data indicates that the tetrahydroquinoline ring system is nearly coplanar, with the piperidine ring adopting a sofa conformation. The pyrrolidinone group at position 4 exhibits an envelope conformation. In the crystal lattice, molecules form dimers through hydrogen bonds between the NH group of one molecule and the carbonyl oxygen of another, creating a cyclic arrangement described by the graph set R₂₂(16) .
Table 4: Crystallographic Parameters of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.157(7) Å, b = 8.776(6) Å, c = 16.460(11) Å |
| Unit Cell Angle | β = 103.08(3)° |
| Volume | 913.998 ų |
| Z | 2 |
Additional crystal packing features include weak C-H···O hydrogen bonds that connect the dimers, forming chains extending along the direction . This intermolecular hydrogen bonding network contributes to the stability of the crystal structure.
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